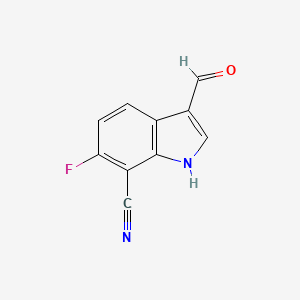

6-fluoro-3-formyl-1H-indole-7-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

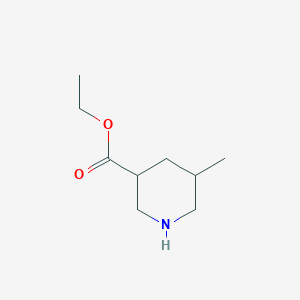

“6-fluoro-3-formyl-1H-indole-7-carbonitrile” is a chemical compound with the molecular formula C9H5FN2 . It is a derivative of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .

Synthesis Analysis

The synthesis of “6-fluoro-3-formyl-1H-indole-7-carbonitrile” and its derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis

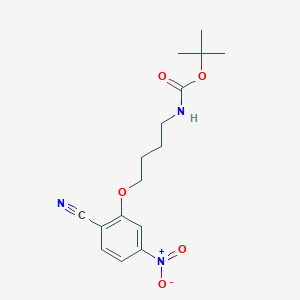

The molecular structure of “6-fluoro-3-formyl-1H-indole-7-carbonitrile” includes a fluorine atom attached to the 6th carbon of the indole ring and a carbonitrile group attached to the 7th carbon . The 3rd carbon of the indole ring carries a formyl group .Chemical Reactions Analysis

Indole derivatives, including “6-fluoro-3-formyl-1H-indole-7-carbonitrile”, are often used in multicomponent reactions (MCRs) to generate complex molecules . These reactions can produce products with diverse functional groups .Physical And Chemical Properties Analysis

“6-fluoro-3-formyl-1H-indole-7-carbonitrile” is a yellow to brown solid at room temperature . It has a molecular weight of 160.15 .Safety and Hazards

Orientations Futures

Propriétés

Numéro CAS |

1201148-87-9 |

|---|---|

Formule moléculaire |

C10H5FN2O |

Poids moléculaire |

188.16 g/mol |

Nom IUPAC |

6-fluoro-3-formyl-1H-indole-7-carbonitrile |

InChI |

InChI=1S/C10H5FN2O/c11-9-2-1-7-6(5-14)4-13-10(7)8(9)3-12/h1-2,4-5,13H |

Clé InChI |

KCJLLPIWSLBIHF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C2=C1C(=CN2)C=O)C#N)F |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Propanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B8621478.png)

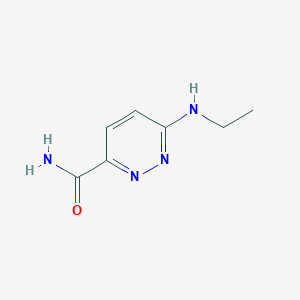

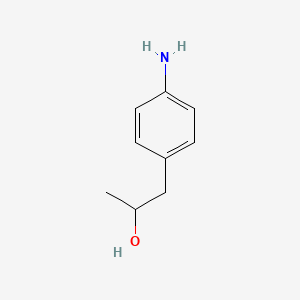

![4-[3-Amino-3-methylpropyl]benzamide](/img/structure/B8621481.png)

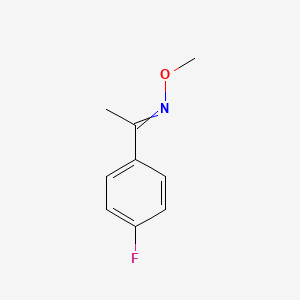

![N-cyclohexyl-4-[(4-fluorophenoxy)methyl]cyclohexan-1-amine](/img/structure/B8621503.png)

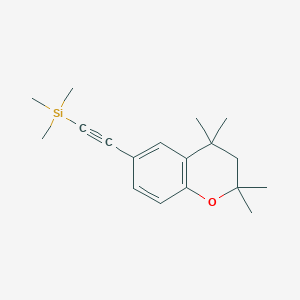

dimethylsilane](/img/structure/B8621515.png)

![2-[(1-Methyl-4-piperidyl)carbonyl]1,2,3,4-tetrahydroisoquinoline](/img/structure/B8621523.png)

![2-Oxazolidinone, 5-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)-3-[6-(2-hydroxyethoxy)hexyl]-, (5R)-](/img/structure/B8621550.png)